Molecular Weight and Physicochemical Profile: A 26% Increase Over O-Benzylhydroxylamine Alters Solubility and Purification Behavior
O-(5-Fluoro-2-methylbenzyl)hydroxylamine has a molecular weight of 155.17 g/mol, which is 26% higher than the 123.15 g/mol of the unsubstituted lead compound O-benzylhydroxylamine [1]. This significant mass difference, combined with the presence of both a polar fluorine atom and a hydrophobic methyl group, results in altered solubility characteristics, retention time on reverse-phase HPLC, and crystallization behavior. The molecular formula C8H10FNO includes 8 carbon atoms compared to 7 in mono-fluorinated analogs like O-(4-fluorobenzyl)hydroxylamine (C7H8FNO, MW 141.14) . The additional carbon contributes to increased lipophilicity (estimated cLogP ~1.4-1.7), which can improve membrane permeability in biological assays and alter extraction efficiency during work-up procedures .
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | 155.17 g/mol; cLogP ~1.4-1.7 |
| Comparator Or Baseline | O-benzylhydroxylamine: 123.15 g/mol; O-(4-fluorobenzyl)hydroxylamine: 141.14 g/mol |
| Quantified Difference | +32.02 g/mol (+26%) vs O-benzylhydroxylamine; +14.03 g/mol (+10%) vs O-(4-fluorobenzyl)hydroxylamine |
| Conditions | Calculated molecular weight based on molecular formula; cLogP estimated using ChemDraw |
Why This Matters
The higher molecular weight and distinct lipophilicity directly affect solubility, chromatography, and membrane permeability, making this compound non-interchangeable with simpler analogs in established synthetic or biological protocols.
- [1] PubChem. (2025). O-Benzylhydroxylamine. CID 136478. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
